3-(2-aminoethyl)-N-methylbenzamide
Description
Overview of Benzamide (B126) Scaffold in Chemical Biology Research
The benzamide structure, which consists of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of chemical biology and drug discovery. Its prevalence stems from a combination of favorable characteristics. Benzamides are generally stable, relatively straightforward to synthesize from commercially available materials, and their structure is amenable to a wide range of chemical modifications. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the therapeutic potential of a lead compound. nih.gov
The amide bond itself is a key feature, frequently found in biologically active molecules and contributing to a variety of pharmacological activities. nih.gov Furthermore, the benzimidazole (B57391) scaffold, a related heterocyclic structure, is also recognized for its ability to form hydrogen bonds with biological targets like enzymes and receptors, highlighting the interactive potential of these core structures. researchgate.net The versatility of the benzamide scaffold has led to its incorporation into compounds targeting a vast spectrum of biological processes, making it a privileged structure in medicinal chemistry. doaj.org
Academic Significance of Substituted Benzamide Derivatives
The true potential of the benzamide scaffold is unlocked through the strategic placement of various substituents on the benzene ring and the amide nitrogen. These modifications can profoundly influence the compound's physical, chemical, and biological properties. The academic and pharmaceutical research communities have extensively explored substituted benzamide derivatives, leading to the discovery of compounds with a broad range of pharmacological activities. nih.gov
Research has shown that substituted benzamides can act as:
Anticancer Agents: Many studies have focused on developing benzamide derivatives as potential treatments for cancer. researcher.lifenih.govresearchgate.net For instance, some derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, a class of drugs known to play a role in cancer therapy. nih.govresearchgate.net
Neurological Disease Modulators: Substituted benzamides are being investigated as multi-target compounds for complex conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and β-site APP cleaving enzyme-1 (BACE1). nih.gov
Metabolic Disease Treatments: N-Benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in treating metabolic syndrome, which encompasses conditions like diabetes and hypertension. nih.gov
Antioxidant Agents: Certain amino-substituted benzamide derivatives have demonstrated promising antioxidant properties, which are relevant in combating oxidative stress-related diseases. acs.org
Antiparasitic Agents: A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing potent inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov
The ease of introducing different substituents allows for detailed structure-activity relationship studies, which are crucial for optimizing the potency and selectivity of these compounds. nih.gov
Contextualizing 3-(2-aminoethyl)-N-methylbenzamide within Benzamide Research
The compound this compound belongs to the broad class of substituted benzamides. Its structure features a benzamide core with two key substitutions: an N-methyl group on the amide nitrogen and a 2-aminoethyl group at the meta-position (position 3) of the benzene ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components place it within a well-established and actively researched chemical space.
The presence of the basic aminoethyl side chain is a notable feature. Similar side chains in related benzamide structures have been shown to be crucial for their biological activity. For example, in the development of inhibitors for Trypanosoma brucei, the primary amine in N-(2-aminoethyl)-N-phenyl benzamides was found to be essential for their antiparasitic effects. nih.gov The synthesis of such compounds often involves the coupling of a substituted benzoic acid with an appropriate amine, followed by protective group manipulations. nih.govnih.gov
Given the diverse biological activities of its structural relatives, this compound can be considered a compound of interest for further investigation. Its structure suggests potential for interaction with various biological targets, and it could be a candidate for screening in assays related to oncology, neurodegenerative diseases, or infectious diseases, aligning with the broader research trends in the benzamide field.
Research Findings on Related Benzamide Derivatives
To provide context for the potential research avenues for this compound, the following tables summarize findings on structurally related compounds.
Table 1: Physicochemical Properties of Related Benzamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target | Source |
| N-(2-aminoethyl)-3-methoxy-N-methylbenzamide | C₁₁H₁₆N₂O₂ | 208.26 | Methoxy (B1213986) group at position 3 instead of hydrogen | nih.gov |
| N-(2-aminoethyl)-N-ethyl-3-methylbenzamide | C₁₂H₁₈N₂O | 206.28 | Ethyl group on amide N instead of methyl; methyl at position 3 | nih.gov |
| N-Methylbenzamide | C₈H₉NO | 135.16 | Lacks the 3-(2-aminoethyl) substituent | chemicalbook.com |
| N-Methoxy-N-methylbenzamide | C₉H₁₁NO₂ | 165.19 | Lacks the 3-(2-aminoethyl) substituent; has N-methoxy group | sigmaaldrich.com |
| 2-Amino-N-methylbenzamide | C₈H₁₀N₂O | 150.18 | Amino group at position 2; lacks ethyl group at position 3 | chemicalbook.com |
Table 2: Biological Activities of Substituted Benzamide Scaffolds
| Benzamide Derivative Class | Target/Application | Research Finding | Source |
| N-substituted benzamides | Anticancer (HDAC inhibitors) | Six synthesized compounds showed comparable or better antiproliferative activity against certain cancer cell lines compared to the known inhibitor Entinostat (MS-275). | nih.gov |
| N-Benzylbenzamides | Metabolic Syndrome (sEH/PPARγ modulators) | A derivative (14c) was identified as a submicromolar modulator of both sEH and PPARγ, showing potential for treating diabetes and hypertension. | nih.gov |
| Amino-substituted benzamides | Antioxidant | Several synthesized compounds demonstrated excellent DPPH radical quenching ability, with some being significantly more active than the standard antioxidant BHT. | acs.org |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | Diabetes (Pancreatic β-cell protection) | A novel scaffold was discovered that protects pancreatic β-cells from ER stress-induced death, with one compound showing high potency. | nih.gov |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Antiparasitic (Trypanosoma brucei inhibitors) | A highly potent compound (73) was identified with an in vitro EC₅₀ of 0.001 μM and was effective in a mouse model of the disease. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJGRJXMHDVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250364-24-9 | |
| Record name | 3-(2-aminoethyl)-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Structural Characterization in Benzamide Research
Spectroscopic Confirmation of 3-(2-aminoethyl)-N-methylbenzamide Structures
Spectroscopic methods are indispensable for confirming the covalent structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, functional groups, and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide a comprehensive picture of the molecular structure.
¹H NMR: In ¹H NMR spectroscopy of this compound, distinct signals are expected for each unique proton environment. The presence of rotamers, due to restricted rotation around the amide C-N bond, may lead to the appearance of two sets of signals for the N-methyl and ethyl groups. chegg.com The aromatic region would display complex multiplets corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. The ethyl group would present as two triplets, one for the methylene (B1212753) group adjacent to the amide nitrogen and another for the methylene group next to the primary amine. The N-methyl group would appear as a singlet, and the protons of the primary amine and the amide N-H would also produce signals, though their chemical shift can be variable and the peaks may be broad.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon of the amide, the aromatic carbons, the two methylene carbons of the ethyl chain, and the N-methyl carbon. chemicalbook.comchemicalbook.com The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (C4, C5, C6, C2) | ~7.2-7.8 | ~125-135 |
| Aromatic C (C1, C3) | - | ~135-140 |
| Amide C=O | - | ~168-171 rsc.orgrsc.org |
| N-CH₃ | ~2.9-3.1 (may show two signals due to rotamers) | ~27-35 |
| -CH₂-N(CH₃)CO- | ~3.4-3.6 | ~40-50 |
| -CH₂-NH₂ | ~2.8-3.0 | ~40-45 |
| Amide NH | Variable, broad | - |
| Amine NH₂ | Variable, broad | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₁₄N₂O), the expected monoisotopic mass is approximately 178.11 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental formula with high accuracy. rsc.org
Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the amide bond (α-cleavage), leading to the formation of a benzoyl cation or related fragments, and the cleavage of the ethyl chain. The PubChem database for the related compound N-(2-aminoethyl)-3-methylbenzamide predicts prominent adducts in electrospray ionization (ESI), such as [M+H]⁺ at m/z 179.11789 and [M+Na]⁺ at m/z 201.09983. uni.lu The fragmentation of 2-amino-N-methylbenzamide shows a top peak at m/z 120, corresponding to the loss of the methylamine (B109427) group. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| Monoisotopic Mass | ~178.11 Da |
| [M+H]⁺ (m/z) | ~179.12 |
| [M+Na]⁺ (m/z) | ~201.10 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) are expected in the region of 3300-3500 cm⁻¹. The most prominent peak would be the C=O stretching vibration of the tertiary amide (Amide I band), typically appearing strong and sharp between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) for the secondary amide would be observed around 1515-1550 cm⁻¹. Aromatic C-H stretching is found just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. nist.govnist.govchemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | ~3300-3500 (typically two bands) |
| Secondary Amide (R-CO-NH-R') | N-H Stretch | ~3300-3500 |
| Amide | C=O Stretch (Amide I) | ~1630-1680 |
| Amide | N-H Bend (Amide II) | ~1515-1550 |
| Aromatic Ring | C-H Stretch | ~3000-3100 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
| Alkyl C-H | C-H Stretch | ~2850-2960 |
Crystallographic Studies of Benzamide (B126) Derivatives
While spectroscopic methods confirm the connectivity of atoms, crystallographic techniques provide definitive information about the three-dimensional arrangement of the molecule in the solid state.
X-ray Diffraction Analysis for Solid-State Conformation
Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. acs.org Analysis of related benzamide derivatives reveals common structural motifs that are likely to be present in this compound. nih.govnih.gov
Typically, the amide functional group is found to be planar or nearly planar. researchgate.net In the solid state, benzamide derivatives often form extensive networks of intermolecular hydrogen bonds. nih.govresearchgate.net For this compound, the primary amine (NH₂) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would play a crucial role in the crystal packing, potentially forming dimers or extended chain structures. acs.orgresearchgate.net The analysis would also determine the torsion angles between the benzene ring and the amide plane, as well as the conformation of the flexible aminoethyl side chain. nih.gov
Computational and Theoretical Investigations of Benzamide Ligand Interactions
Molecular Docking Simulations for Benzamide (B126) Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a benzamide derivative, might interact with a protein's active site, providing insights into its potential as an inhibitor or modulator.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.gov As such, it is a significant target for inhibitor design. Molecular docking studies on various GSK-3β inhibitors reveal that the ATP-binding site is a key area of interaction. nih.govnih.gov This site features critical amino acid residues that are pivotal for forming hydrogen bonds and other stabilizing interactions.
For a molecule like 3-(2-aminoethyl)-N-methylbenzamide, the benzamide core could serve as a scaffold. The terminal amino group on the ethyl chain and the amide group itself are potential hydrogen bond donors and acceptors. Docking studies of other inhibitors have highlighted the importance of interactions with residues such as Val135, Lys85, Asp133, and Gln89. nih.govresearchgate.net It is plausible that the N-methylbenzamide portion of the target compound could orient itself to interact with the hydrophobic regions of the binding pocket, while the flexible aminoethyl side chain could position its terminal amine to form a crucial hydrogen bond with a key residue like Asp133, a common feature for many ATP-competitive inhibitors. researchgate.net
Table 1: Key Amino Acid Residues in GSK-3β Active Site Involved in Ligand Binding
| Residue | Interaction Type | Potential Role in Binding |
|---|---|---|
| Lys85 | Hydrogen Bond | Catalytic residue, key interaction point |
| Val135 | Hydrogen Bond | Forms hydrogen bond with hinge region |
| Asp133 | Hydrogen Bond | Interacts with hydrogen bond donors |
| Pro136 | Hydrophobic Interaction | Forms part of the hydrophobic pocket |
| Leu188 | Hydrophobic Interaction | Contributes to ligand stability |
This table is based on general findings for GSK-3β inhibitors and represents a predictive model for this compound.
The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a primary target in cancer therapy. nih.gov Its ATP-binding pocket is the target for numerous small-molecule inhibitors. nih.gov Docking studies of benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have shown that hydrophobic interactions and the formation of at least two hydrogen bonds are critical for inhibitory activity. nih.gov
Key interactions for EGFR-TK inhibitors often involve the hinge region of the kinase, particularly with the backbone of Met793. The gatekeeper residue, Thr790, is also crucial, and its mutation can lead to drug resistance. For this compound, the benzamide ring could engage in hydrophobic interactions within the pocket. The amide linker and the aminoethyl group could provide the necessary hydrogen bonding capabilities. Specifically, the terminal amine could potentially interact with the side chain of Asp855 or the backbone carbonyls of the hinge region, similar to how other inhibitors anchor themselves. nih.gov
The benzamide scaffold is versatile and has been studied in the context of various other targets. For instance, molecular docking studies of benzamide derivatives as topoisomerase inhibitors have been performed to investigate their anticancer potential. ucsd.eduresearchgate.net These studies revealed that benzamides could interact with DNA residues and key amino acids like glycine, arginine, and tyrosine within the enzyme's binding site. researchgate.net
Another relevant target is the bacterial cell division protein FtsZ. nih.govuss.cl Docking studies on benzamide-type inhibitors of FtsZ have helped elucidate the structural requirements for binding, suggesting that the benzamide core can fit into a specific pocket, with substituents playing a key role in defining potency and selectivity. The structural features of this compound, with its specific substitution pattern, could be evaluated against these and other targets like estrogen receptors or carbonic anhydrases to explore its broader pharmacological potential. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
QSAR and CoMFA are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding which structural properties (e.g., electronic, steric, hydrophobic) are crucial for activity and can predict the potency of new, unsynthesized molecules.
QSAR studies have been successfully applied to model the antimicrobial activity of various benzamide and benzimidazole (B57391) derivatives. nih.govnih.gov These models often reveal that topological descriptors, molecular connectivity indices, and Kier's shape indices are significant in explaining antibacterial activity. nih.gov For instance, a QSAR study on substituted benzamides identified the importance of such parameters in developing predictive models for antibacterial action. nih.gov
A highly relevant 3D-QSAR study combined CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) to investigate benzamide-type inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus. nih.govuss.cl The resulting models were statistically robust, with high predictive r-squared values (r²pred) of 0.974 for CoMFA and 0.980 for CoMSIA. nih.gov The contour maps generated from this analysis provided clear guidance for design:
Steric Fields: Indicated where bulky groups would be favorable or unfavorable for activity.
Electrostatic Fields: Showed where positive or negative charges would enhance binding.
Hydrophobic and H-bond Fields (CoMSIA): Highlighted the importance of hydrophobic and hydrogen-bonding characteristics in specific regions of the molecule.
Based on such models, one could predict that modifications to the aminoethyl side chain or the substitution pattern on the benzene (B151609) ring of this compound would significantly impact its potential antimicrobial activity.
The applicability of CoMFA and QSAR extends beyond antimicrobial agents. These techniques have been used to create predictive models for a wide range of biological activities of benzamide derivatives. For example, 3D-QSAR studies on N-benzylbenzamides as melanogenesis inhibitors identified that steric contributions from bulky moieties and electrostatic contributions from hydroxyl groups were key to their activity. nih.gov
Similarly, CoMFA and CoMSIA have been used to model the activity of inhibitors for targets like p38-α MAPK and α1A-Adrenergic receptors. youtube.comresearchgate.net These studies consistently demonstrate that the 3D arrangement of steric, electrostatic, and hydrophobic fields around the benzamide scaffold is fundamental to biological function.
Table 2: Statistical Parameters from a Representative 3D-QSAR Study (Benzamide FtsZ Inhibitors)
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (Predictive r²) | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.974 | - | 0.974 | Steric, Electrostatic |
| CoMSIA | 0.980 | - | 0.980 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
Data adapted from a study on benzamide type antibacterial inhibitors. nih.gov These values indicate highly robust and predictive models.
For this compound, a QSAR or CoMFA model would likely highlight the importance of the flexibility of the ethyl chain, the hydrogen-bonding capacity of the terminal amine and amide groups, and the electronic nature of the benzene ring. By analyzing its properties within the framework of existing models for related compounds, researchers can guide its synthesis and testing for various biological activities.
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity – Preclinical Focus)
There are no specific in silico ADMET prediction studies for this compound found in the reviewed literature. Preclinical computational assessments are crucial for predicting the pharmacokinetic and toxicological profile of a compound, but such data for this specific molecule has not been published.
Quantum Chemical Calculations for Conformational and Electronic Properties
Detailed quantum chemical calculations, which are fundamental to understanding a molecule's stability, reactivity, and electronic characteristics, have not been reported for this compound.
Geometry Optimization and Energy Minimization Studies
No geometry optimization or energy minimization studies for this compound are available in the scientific literature. These calculations are essential for determining the most stable three-dimensional structure of a molecule, which is a prerequisite for further computational analysis.
Preclinical Biological Activities and Mechanisms of Action of Benzamide Analogues
Enzyme Inhibition Studies
Benzamide (B126) derivatives have been systematically evaluated for their ability to inhibit various enzymes implicated in a range of physiological and pathological processes. The following sections summarize the inhibitory activities of these analogues against specific enzymatic targets.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, gene transcription, and apoptosis. nih.gov Its overexpression is associated with several diseases, making it a significant therapeutic target. nih.gov While many heterocyclic compounds have been explored for GSK-3β inhibition, research has also extended to related structures like benzothiazepinones (BTZs).
A series of BTZ derivatives were designed and synthesized as novel non-ATP competitive inhibitors of GSK-3β. nih.gov In vitro luminescent assays demonstrated that most of these derivatives exhibited inhibitory effects in the micromolar range. Notably, compound 6v was found to be a potent inhibitor with an IC50 value of 23.0 μM and showed high specificity, with no significant inhibitory activity against a panel of thirteen other protein kinases. nih.gov Molecular docking studies suggest a hypothetical binding mode for these compounds, which could inform the design of new candidates. nih.gov
Table 1: GSK-3β Inhibitory Activity of Benzothiazepinone (BTZ) Analogues This table is interactive. You can sort and filter the data.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 6l | 25.0 | Non-ATP competitive inhibitor. |
| 6t | 27.8 | Non-ATP competitive inhibitor. |
| 6v | 23.0 | Selective; no inhibition of 13 other protein kinases. |
Data sourced from a study on benzothiazepinones as non-ATP competitive inhibitors of GSK-3β. nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase receptor family, and its abnormal activation is a key driver in the development and progression of several cancers. nih.govmdpi.com EGFR tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies designed to block the signaling pathways that lead to cell proliferation. nih.govnih.gov
The development of EGFR-TKIs has progressed through multiple generations, each designed to overcome resistance mechanisms, such as the T790M mutation, that emerge during treatment. nih.govchemrxiv.org First-generation inhibitors like gefitinib (B1684475) are reversible, while later generations exhibit irreversible binding or target specific resistance mutations. mdpi.comchemrxiv.org These inhibitors typically feature scaffolds like quinazoline. mdpi.comnih.gov While the field of EGFR-TKIs is extensive, specific inhibitory data for 3-(2-aminoethyl)-N-methylbenzamide or its direct analogues were not prominently featured in the reviewed literature, which focuses on other chemical classes.
Phosphopantetheinyl Transferase (PptT) Inhibition in Mycobacterium tuberculosis
Phosphopantetheinyl transferase (PptT) is an essential enzyme for Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of lipids and virulence factors. nih.govnih.gov This makes PptT an attractive target for the development of new tuberculosis therapeutics. nih.govdigitellinc.com
Research into inhibitors of PptT led to the discovery of amidinourea (AU) 8918 as a potent lead compound. nih.govdigitellinc.com Subsequent structure-activity relationship (SAR) studies explored a range of analogues to optimize potency. nih.govnih.gov These studies revealed that while the amidinourea moiety was largely optimized, potency could be enhanced by substitutions on the aromatic ring. nih.govnih.gov Among the synthesized analogues, a p-benzamide derivative, compound 5k , was identified. This highlights the potential of benzamide-containing structures as PptT inhibitors. nih.govnih.gov The mechanism of these inhibitors involves occupying a narrow hydrophobic channel in the enzyme, with the aromatic part extending into an antechamber, and a key charge-charge interaction between the protonated AU group and a glutamate (B1630785) residue (E157) in the enzyme. nih.govacs.org
Table 2: PptT Inhibitory Activity of Amidinourea Analogues This table is interactive. You can sort and filter the data.
| Compound | Description | Activity Notes |
|---|---|---|
| Amidinourea (AU) 8918 | Lead compound inhibitor of PptT. | Active against Mtb in vitro and in vivo. nih.govacs.org |
| Compound 5k | p-Benzamide analogue of AU 8918. | Potency enhancements obtained in analogues with para-substituted aromatic rings. nih.govnih.gov |
| Compound 5n | p-Phenylsulfonamide analogue of AU 8918. | Diminished inhibition of certain ion channels compared to the lead compound. nih.govnih.gov |
Data sourced from studies on the inhibition of M. tuberculosis PptT by amidinoureas. nih.govnih.govacs.org
Cyclooxygenase (COX) Inhibition (COX-1/COX-2)
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov These prostaglandins are key mediators of inflammation. While COX-1 is constitutively expressed and has "housekeeping" functions, COX-2 is inducible and is a primary target for anti-inflammatory drugs. nih.govnih.gov
The search for selective COX inhibitors has led to the investigation of various chemical scaffolds, including benzamide derivatives. One such compound, TFAP (N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide) , was identified as a selective and cell-permeable COX-1 inhibitor with an IC50 of 0.8 μM. selleckchem.com In the pursuit of selective COX-2 inhibitors, a series of benzoxazole-benzamide analogues were developed. nih.gov Compound 66 from this series demonstrated potent and selective COX-2 inhibition with an IC50 of 0.14 μM, comparable to the established drug celecoxib. nih.gov
Table 3: Inhibitory Activity of Benzamide Analogues against COX-1 and COX-2 This table is interactive. You can sort and filter the data.
| Compound | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| TFAP | COX-1 | 0.8 | Selective for COX-1. selleckchem.com |
| Compound 66 | COX-2 | 0.14 | Selective for COX-2. nih.gov |
Data sourced from studies on selective COX inhibitors. nih.govselleckchem.com
5-Lipoxygenase (5-LOX) Inhibition
The enzyme 5-lipoxygenase (5-LOX) is another key player in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent pro-inflammatory mediators. nih.govbiorxiv.org As such, 5-LOX is a significant therapeutic target for inflammatory diseases.
Research into 5-LOX inhibitors has explored a variety of chemical structures. For instance, studies on 7-substituted coumarin (B35378) derivatives identified compounds with significant 5-LOX inhibitory activity. researchgate.netnih.gov Compound 35 from this class, which features a methoxy (B1213986) group on a benzothiazole (B30560) ring, was found to be a potent inhibitor and exhibited a mixed or non-competitive type of inhibition in kinetic studies. researchgate.netnih.gov While diverse scaffolds are being investigated, specific inhibitory data for this compound or its direct analogues against 5-LOX were not identified in the reviewed literature.
Receptor Interaction and Modulation
In addition to enzyme inhibition, benzamide analogues have been designed and evaluated for their ability to interact with and modulate the function of cellular receptors. A notable area of investigation has been their activity as antagonists for tachykinin receptors.
Tachykinin NK2 receptors are involved in various physiological processes, and their antagonists have been explored for therapeutic potential. nih.govnih.gov MEN 11420 (Nepadutant), a bicyclic hexapeptide, is a potent and selective competitive antagonist of the human NK2 receptor, with pKB values ranging from 8.1 to 10.2 in various smooth muscle preparations. nih.gov Another compound, DNK333, is a dual tachykinin NK1/NK2 receptor antagonist that contains a benzamide moiety. nih.gov It has been shown to effectively block neurokinin A-induced bronchoconstriction in asthma patients, demonstrating the therapeutic relevance of targeting this receptor system with benzamide-related structures. nih.gov
Table 4: Antagonist Activity of Compounds at the Tachykinin NK2 Receptor This table is interactive. You can sort and filter the data.
| Compound | Receptor Target | Potency (pKB) | Notes |
|---|---|---|---|
| MEN 11420 (Nepadutant) | Tachykinin NK2 | 8.1 - 10.2 | Potent, selective, and competitive antagonist. nih.gov |
| DNK333 | Tachykinin NK1/NK2 | Not specified | Dual receptor antagonist containing a benzamide structure. nih.gov |
Data sourced from studies on tachykinin receptor antagonists. nih.govnih.gov
CXC Chemokine Receptor 2 (CXCR2) Ligand Binding and Functional Assays
The CXC chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, making it a significant target for therapeutic intervention in various inflammatory diseases and cancers. nih.gov Research into small molecule inhibitors has identified an intracellular allosteric binding site on CXCR2, which has become a focus for the development of negative allosteric modulators (NAMs).
A study focused on developing fluorescent ligands for this intracellular site provided valuable insights into the structure-activity relationships of benzamide analogues. nih.gov The research team synthesized a series of fluorescent ligands based on a known CXCR2 antagonist, incorporating different linkers to attach a fluorophore. Notably, the presence of an N-methyl-N-(2-aminoethyl)amide moiety, a core feature of this compound, was found to enhance binding affinity.
In a cell-free NanoBRET assay using membranes from HEK cells expressing CXCR2-NanoLuc, N-methylated ligands consistently demonstrated higher binding affinities compared to their non-methylated counterparts. nih.gov For instance, fluorescent ligands with an N-methyl group (compounds 11d and 11f ) exhibited dissociation constants (KD) in the range of 10–27 nM, indicating potent binding. nih.gov The influence of the linker composition was also evident, with variations in the amino acid spacer affecting the binding affinity. nih.gov These findings underscore the importance of the N-methylbenzamide scaffold in achieving high-affinity binding to the intracellular allosteric site of CXCR2.
Table 1: Binding Affinities of Fluorescent Benzamide Analogues at the CXCR2 Intracellular Allosteric Site
| Compound | Linker Composition | KD (nM) in Membranes | KD (nM) in Whole Cells |
|---|---|---|---|
| 11d | N-methylated | 10-27 | 52-88 |
| 11f | N-methylated | 10-27 | 52-88 |
| 11a | Non-methylated | >27 | >88 |
| 11c | Non-methylated | >27 | Not Determined |
| 11e | Non-methylated | >27 | 52-88 |
Data sourced from a study on fluorescent ligands for CXCR2. nih.gov
Mu Opioid Receptor Antagonism/Agonism
The mu-opioid receptor (MOR) is the primary target for opioid analgesics like morphine. nih.govnih.gov The development of novel MOR ligands, including antagonists and biased agonists, is an active area of research aimed at producing safer and more effective pain therapeutics with reduced side effects. nih.gov
Research into a series of benzamide analogues based on the scaffold of AH-7921, a known MOR agonist, has shed light on the structural requirements for MOR binding and activity. acs.org A key finding from these studies was the significant impact of N-methylation of the benzamide nitrogen on receptor affinity. acs.org Generally, the N-methylation of the benzamide nitrogen led to a notable reduction in binding affinity for the MOR by a factor of five or more. acs.org
This observation suggests that for this particular class of benzamide analogues, an unsubstituted amide nitrogen is preferred for optimal interaction with the mu-opioid receptor. While these studies did not specifically investigate this compound, the data strongly indicate that the N-methyl group present in this compound would likely decrease its affinity for the mu-opioid receptor compared to its non-N-methylated counterpart. Further investigation would be required to determine whether such a compound would act as an agonist or an antagonist at the MOR.
Dopamine (B1211576) D2 Receptor Radioligand Studies
The dopamine D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. nih.govnih.gov Radioligand binding studies are crucial for characterizing the affinity and selectivity of new compounds for the D2 receptor. Substituted benzamides represent a well-established class of D2 receptor ligands, with several compounds developed as imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govacs.org
For example, [¹²³I]IBZM ((S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide) is a well-characterized SPECT radioligand with high affinity for the D2 receptor. In vitro saturation binding studies with [¹²³I]IBZM on rat striatal membranes revealed a high affinity constant (Kd) of 0.28 nM. nih.gov In human putamen and caudate nucleus membranes, the Kd value was slightly higher at 0.49 nM. nih.gov
While direct radioligand studies on this compound are not available in the reviewed literature, the extensive research on other benzamide derivatives highlights the potential for this chemical class to interact with the D2 receptor. The specific substituents on the benzamide ring and the nature of the side chain play a critical role in determining the binding affinity and selectivity for the D2 receptor versus other dopamine receptor subtypes. nih.govnih.govmdpi.com Therefore, it is plausible that this compound or its analogues could exhibit affinity for the D2 receptor, although experimental validation is necessary.
Antimicrobial Activities (In Vitro Studies)
The search for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Several studies have demonstrated the potential of benzamide analogues as antibacterial agents. For instance, a series of 3-methoxybenzamide (B147233) derivatives were synthesized and evaluated for their activity against various bacteria. nih.gov One compound in this series, featuring a fluorine substitution on the phenyl ring, showed notable activity against Mycobacterium smegmatis and the Gram-positive bacterium Staphylococcus aureus. nih.gov
In another study, a library of N-benzamide derivatives was synthesized and tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Certain compounds exhibited excellent activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com These findings suggest that the benzamide scaffold can be effectively modified to yield potent antibacterial agents against both Gram-positive and Gram-negative bacteria. The specific substitutions on the aromatic ring and the amide nitrogen are crucial determinants of the antibacterial spectrum and potency.
Table 2: In Vitro Antibacterial Activity of Selected Benzamide Analogues
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5a | Bacillus subtilis | 25 | 6.25 | nanobioletters.com |
| 5a | Escherichia coli | 31 | 3.12 | nanobioletters.com |
| 6b | Bacillus subtilis | 24 | 6.25 | nanobioletters.com |
| 6b | Escherichia coli | 24 | 3.12 | nanobioletters.com |
| 6c | Bacillus subtilis | 24 | 6.25 | nanobioletters.com |
| 6c | Escherichia coli | 24 | 3.12 | nanobioletters.com |
| Compound 9 | Staphylococcus aureus | Zone ratio of 0.44 vs. standard | Not Reported | nih.gov |
| Compound 9 | Mycobacterium smegmatis | Zone ratio of 0.62 vs. standard | Not Reported | nih.gov |
MIC: Minimum Inhibitory Concentration
Antifungal Efficacy
Benzamide derivatives have also shown significant promise as antifungal agents. A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed potent in vitro activity against a panel of six phytopathogenic fungi. nih.govjst.go.jpresearchgate.net Many of the synthesized compounds exhibited good activity at a concentration of 50 µg/mL. nih.govjst.go.jpresearchgate.net
Notably, one derivative, 6h , displayed excellent activity against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC₅₀ = 6.23 µg/mL). nih.govjst.go.jp Another compound, 6k , demonstrated the broadest antifungal spectrum, with EC₅₀ values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.govjst.go.jp Structure-activity relationship (SAR) analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. nih.govjst.go.jpresearchgate.net
Table 3: In Vitro Antifungal Activity of Selected Benzamide Analogues
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 6h | Alternaria alternata | 1.77 | nih.govjst.go.jp |
| 6k | Multiple strains | 0.98 - 6.71 | nih.govjst.go.jp |
| 6e | Alternaria solani | 1.90 | nih.govjst.go.jp |
| 6g | Alternaria solani | 7.07 | nih.govjst.go.jp |
| 6h | Alternaria solani | 2.00 | nih.govjst.go.jp |
EC₅₀: Median Effective Concentration
Antitubercular Activity against Mycobacterium tuberculosis
There is currently no publicly available scientific literature detailing the specific antitubercular activity of this compound against Mycobacterium tuberculosis. Research into the antimycobacterial properties of benzamide derivatives is ongoing, with various analogues showing promise. For instance, studies on novel benzimidazole (B57391) derivatives, which share a core structural feature with benzamides, have demonstrated significant activity against M. tuberculosis strains, including those resistant to standard drugs like isoniazid. nih.govnih.gov Similarly, other carboxamide and N-pyrazolylbenzamide derivatives have been synthesized and evaluated for their antitubercular potential. nih.govmdpi.com However, specific data on the efficacy and mechanism of action for this compound in this context remains to be published.
Anti-Helicobacter pylori Activity
The specific anti-Helicobacter pylori activity of this compound has not been detailed in the available literature. However, research into a class of related compounds, the 3-(arylacetylamino)-N-methylbenzamides, has shown potent and selective inhibitory activity against H. pylori. nih.gov These compounds were effective even under acidic conditions, a trait that is advantageous for treating gastric infections where the activity of other antibiotics can be diminished. nih.gov One candidate from this class, BAS-118, demonstrated significant anti-H. pylori effects. nih.gov The broader class of benzimidazole derivatives has also been explored as a versatile scaffold for developing drugs against H. pylori-related diseases, targeting aspects like urease inhibition and direct antibacterial action. nih.govsigmaaldrich.com
Table 1: Anti-Helicobacter pylori Activity of Related Benzamide Analogues
| Compound Class | Specific Analogue Example | Key Finding |
|---|---|---|
| 3-(Arylacetylamino)-N-methylbenzamides | BAS-118 | Potent and selective inhibitory activity against H. pylori. nih.gov |
Note: Data for the specific compound this compound is not available.
Antiparasitic Activity (e.g., Trypanosoma brucei)
Direct studies on the antiparasitic activity of this compound against Trypanosoma brucei, the causative agent of African trypanosomiasis, are not present in the current body of scientific research. However, a structurally related compound, 3-aminobenzamide (B1265367), has been shown to affect the antigenic variation of T. brucei. nih.gov This process is crucial for the parasite's evasion of the host immune system. The study found that 3-aminobenzamide reduced the rate of antigenic switching, suggesting the involvement of the nuclear enzyme adenosine-diphosphoribosyl transferase (ADPRT), which is inhibited by 3-aminobenzamide, in this key survival mechanism of the parasite. nih.gov The broader search for novel antiparasitic agents has included various heterocyclic compounds, but specific data for this compound is lacking. nih.govnih.govnih.gov
Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)
Induction of Apoptosis Pathways in Cancer Cell Lines
No studies have been published that specifically investigate the induction of apoptosis pathways in cancer cell lines by this compound. Research on other benzamide derivatives has shown the ability to induce apoptosis. For instance, N-substituted benzamides have been reported to trigger apoptosis through the mitochondrial pathway, involving cytochrome c release and caspase-9 activation. nih.gov Other studies on novel benzimidazole-based derivatives have also confirmed the induction of apoptosis, showing an increase in levels of pro-apoptotic proteins like Bax and caspases. medscape.com These findings highlight a common mechanistic pathway for related compounds, but direct evidence for this compound is absent.
Modulation of Signaling Cascades (e.g., Raf/MEK/ERK, PI3K/Akt)
There is no available research documenting the modulation of signaling cascades such as Raf/MEK/ERK or PI3K/Akt by the specific compound this compound. These signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. frontiersin.orgnih.govyoutube.com Consequently, they are major targets for anticancer drug development. nih.govoncotarget.comantibodies.com While many inhibitors targeting components of these pathways have been developed, some of which may have a benzamide-like structure, no studies have specifically linked this compound to the modulation of these particular signaling networks.
Anti-Inflammatory Activities (In Vitro Studies)
For instance, certain N-substituted benzamides have been shown to inhibit the production of pro-inflammatory mediators. Research has demonstrated that metoclopramide (B1676508) and 3-chloroprocainamide can inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in murine models. mdpi.com This inhibition of a key inflammatory cytokine suggests a potential mechanism for the anti-inflammatory effects of certain benzamide structures. mdpi.com
Furthermore, a series of novel substituted benzamides related to Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), were synthesized and evaluated for their in vitro activity on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Some of these compounds demonstrated inhibitory activity against both enzymes, which are key targets in inflammation. nih.gov Another study on novel N-phenylcarbamothioylbenzamides also reported significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice, which was correlated with the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govnih.gov
These findings collectively indicate that the benzamide core can be functionalized to produce compounds with significant anti-inflammatory properties, acting through mechanisms that include the inhibition of pro-inflammatory cytokines and enzymes of the arachidonic acid cascade.
Table 1: In Vitro Anti-Inflammatory Activity of Selected Benzamide Analogues
| Compound/Analogue Class | Assay | Key Findings | Reference |
| Metoclopramide, 3-Chloroprocainamide | LPS-induced TNF-α production in mice | Dose-dependent inhibition of TNF-α. | mdpi.com |
| Parsalmide Analogues | In vitro COX-1 and COX-2 inhibition | Inhibition of both COX-1 and COX-2 enzymes. | nih.gov |
| N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema in mice | Significant anti-inflammatory effect and inhibition of PGE2 synthesis. | nih.govnih.gov |
Antioxidant Activities (In Vitro Studies)
The antioxidant potential of various benzamide derivatives has been investigated through several in vitro assays. A study on a range of N-arylbenzamides with varying methoxy and hydroxy group substitutions, and bearing either amino or amino-protonated moieties, evaluated their antioxidant capacity using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. researchgate.net Many of these compounds showed improved antioxidant properties compared to the reference molecule, butylated hydroxytoluene (BHT). researchgate.net The trihydroxy derivative, in particular, was identified as a lead compound for further optimization of the benzamide scaffold for antioxidant activity. researchgate.net
Another study focused on benzimidazole derivatives, which share some structural similarities with benzamides, and reported their potential as antioxidants. These compounds were evaluated for their ability to inhibit hydrogen peroxide-induced erythrocyte membrane lipid peroxidation and their effects on antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glucose-6-phosphate dehydrogenase (G6PD). nih.gov The results indicated that these derivatives possess remarkable antioxidant activity in vitro. nih.gov
While direct antioxidant data for this compound is not available, these studies on related structures suggest that the benzamide scaffold can be modified to impart significant antioxidant properties.
Table 2: In Vitro Antioxidant Activity of Selected Benzamide Analogues
| Compound/Analogue Class | Assay | Key Findings | Reference |
| N-arylbenzamides | DPPH and FRAP assays | Improved antioxidative properties relative to BHT. | researchgate.net |
| Benzimidazole derivatives | Inhibition of H2O2-induced erythrocyte lipid peroxidation | Remarkable antioxidant activity. | nih.gov |
Neuroprotective Activity (In Vitro Studies)
The neuroprotective potential of benzamide analogues has been an area of interest, particularly in the context of neurodegenerative diseases. While specific in vitro neuroprotection studies on this compound are not found in the reviewed literature, research on related compounds provides some insights.
Benzamide itself, as a poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated neuroprotective effects in various models of neurotoxicity. nih.gov Studies have shown that benzamide can protect against excitatory amino acid-induced cell death in primary neuronal cultures. nih.gov
Furthermore, research on benzimidazole derivatives has shown that they can provide neuroprotection in rodent models of neurodegeneration and memory impairment. researchgate.net These effects are attributed to their ability to attenuate neuroinflammation and oxidative stress. researchgate.net A separate study on new melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which can be considered distant analogues, reported a multifunctional profile including neuroprotective properties against mitochondrial oxidative stress in neural cells. nih.gov
Although direct evidence is lacking for this compound, the neuroprotective effects observed with PARP-inhibiting benzamides and other structurally related compounds suggest that this class of molecules holds promise for the development of neuroprotective agents. researchgate.netnih.govnih.gov
Table 3: In Vitro Neuroprotective Activity of Selected Benzamide Analogues
| Compound/Analogue Class | Model | Key Findings | Reference |
| Benzamide | Primary neuronal cultures | Protection against excitatory amino acid-induced cell death. | nih.gov |
| Benzimidazole derivatives | Rodent model of neurodegeneration | Attenuation of neuroinflammation and oxidative stress. | researchgate.net |
| Melatonin-N,N-dibenzyl(N-methyl)amine hybrids | Neural cell lines | Protection against mitochondrial oxidative stress. | nih.gov |
Investigation of Mechanism of Action (Preclinical Level)
A significant area of investigation for benzamide analogues has been in the context of infectious diseases, particularly as inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. A phenotypic screen of a compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry efforts. nih.gov Subsequent optimization led to the development of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov One of the most potent compounds from this series, compound 73, exhibited an in vitro EC50 of 0.001 μM against T. brucei. nih.gov
The structure-activity relationship (SAR) studies of these N-(2-aminoethyl)-N-phenyl benzamide derivatives highlighted the importance of the primary amine for their antiparasitic activity. nih.gov These compounds represent a potential new class of drugs for treating Human African Trypanosomiasis. nih.gov
While not directly linked to this compound, research into inhibitors of phosphopantetheinyl transferases (PPTases) has also emerged. PPTases are essential enzymes in many primary and secondary metabolic pathways. Although specific studies on benzamide inhibition of PPTase are not detailed, the identification of small molecule inhibitors for these enzymes opens up new avenues for therapeutic intervention that could potentially involve benzamide-like structures in the future.
Table 4: Molecular Targets of Benzamide Analogues
| Analogue Class | Molecular Target | Key Findings | Reference |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei | Highly potent in vitro inhibition with EC50 values in the nanomolar range. | nih.gov |
The modulation of cellular signaling pathways by benzamide analogues is an area of growing research interest. One such pathway involves β-arrestin recruitment to G protein-coupled receptors (GPCRs). β-arrestins are key proteins in GPCR desensitization and can also initiate their own signaling cascades. While direct studies on this compound and β-arrestin are lacking, research on other GPCR ligands has shown that modifications to the ligand structure can influence β-arrestin recruitment, leading to biased agonism. This concept of biased signaling, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. β-arrestin signaling), is a major focus in modern pharmacology.
Protein phosphorylation is another fundamental cellular process that can be modulated by small molecules. Protein kinases and phosphatases, the enzymes that regulate phosphorylation, are major drug targets. nih.gov While there is no specific information on how this compound affects protein phosphorylation, the broader class of benzamides has been explored for its effects on signaling pathways that are heavily regulated by phosphorylation. For example, the anti-inflammatory effects of some benzamides are linked to the inhibition of pathways involving transcription factors like NF-κB, whose activity is controlled by phosphorylation events. mdpi.com
The ability of small molecules to selectively modulate these intricate signaling networks holds significant therapeutic promise, and the benzamide scaffold may serve as a valuable template for the design of such modulators.
Structure Activity Relationship Sar Studies of Benzamide Derivatives
Systematic Structural Modifications of the Benzamide (B126) Core
The benzamide structure offers multiple sites for chemical modification, each providing an opportunity to modulate the compound's physicochemical and pharmacological properties. These sites include the N-alkyl group of the amide, the aromatic benzene (B151609) ring, and the side chain attached to the ring.
The substituent attached to the amide nitrogen is a crucial determinant of the biological profile of benzamide derivatives. In many pharmacologically active series, this position is occupied by a methyl group. Altering this N-methyl group can lead to profound changes in activity. For instance, in the field of opioid receptor modulators, replacing the N-methyl group on the morphinan (B1239233) skeleton with an N-allyl group famously converted the agonist morphine into the antagonist nalorphine. mdpi.com Similarly, substitution with an N-phenethyl group can significantly enhance binding affinity and potency at the mu-opioid receptor (MOP). mdpi.com
Further studies have shown that replacing the N-methyl group with larger alkyl substituents, such as a butyl group, is a common strategy to explore the steric and lipophilic requirements of the binding pocket. nih.gov Even the simple act of N-methylation or demethylation can drastically alter a molecule's potency and cytotoxicity profile, underscoring the importance of this position in molecular design. nih.gov
The benzene ring of the benzamide core is another prime target for structural modification. The nature and position of substituents on this ring dictate the molecule's electronic properties, which in turn affect its ability to interact with biological targets. libretexts.orgpressbooks.pub Substituents influence reactivity and binding through a combination of inductive and resonance effects. libretexts.org
Inductive Effects : These are electronic effects transmitted through sigma bonds. Electronegative atoms like halogens, oxygen, and nitrogen pull electron density away from the ring, deactivating it towards electrophilic reactions. libretexts.org
Resonance Effects : These occur when a substituent's lone pair of electrons or pi-system can conjugate with the aromatic ring's pi-system. Groups like hydroxyl (-OH) and amino (-NH2) can donate electron density into the ring, activating it at the ortho and para positions. Conversely, groups like nitro (-NO2) and carbonyl (-CHO) withdraw electron density via resonance, deactivating the ring. pressbooks.publibretexts.org
Table 1: Directing Effects of Common Substituents on a Benzene Ring
| Substituent Group | Type | Directing Effect |
|---|---|---|
| -OH, -NH2, -OR | Activating | Ortho, Para |
| -Alkyl (e.g., -CH3) | Activating | Ortho, Para |
| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |
| -CHO, -COR, -CO2H | Deactivating | Meta |
This table summarizes general directing effects based on established principles of organic chemistry. pressbooks.publibretexts.org
The side chain, in this case, the 3-(2-aminoethyl) group, is a critical pharmacophoric element. Its composition, length, and terminal group can have a significant impact on biological activity. SAR studies on related structures, such as thiazolidine-2,4-dione derivatives with an ethylamine (B1201723) tail, have demonstrated that modifications to this moiety are pivotal. nih.gov
Lengthening the two-carbon ethyl linker to a three-carbon propyl chain can alter activity and selectivity against certain cell lines. nih.gov Furthermore, modification of the terminal primary amino group is a key strategy. Alkylation of this amine to form secondary amines, for example with methyl or bulkier isobutyl groups, can result in a drop or recovery of inhibitory activity, respectively. nih.gov Research has also shown that replacing the basic aminoethyl group entirely with non-basic functionalities often leads to a complete loss of potency, reinforcing the importance of the basic nitrogen for many biological interactions. nih.gov
Influence of Substituents on Biological Activity Profiles
The systematic modifications described above directly translate into measurable changes in biological activity. By correlating specific structural features with outcomes like antimicrobial potency or enzyme inhibition, a detailed SAR map can be constructed.
In the development of new antimicrobial agents, SAR studies are essential for optimizing lead compounds to enhance their efficacy against pathogenic microorganisms. For classes of compounds like benzimidazoles, which share structural similarities with benzamides, systematic modifications have been shown to improve activity against bacteria such as E. coli. nih.govwhiterose.ac.uk The goal of these modifications is often to improve cell permeability or to enhance binding to a specific bacterial target. whiterose.ac.uk The potency is typically measured as the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.
For example, a SAR study might reveal that adding a specific substituent to the aromatic ring significantly lowers the MIC, transforming a weakly active compound into a potent one. This indicates a favorable interaction with the target or improved cellular uptake.
Table 2: Illustrative SAR Data for Benzamide Derivatives Against E. coli
| Compound | Benzene Ring Substituent | MIC (µg/mL) |
|---|---|---|
| Derivative A | 4-H (Unsubstituted) | >64 |
| Derivative B | 4-Fluoro | 16 |
| Derivative C | 4-Chloro | 8 |
This table presents hypothetical data based on common trends observed in antimicrobial SAR studies, where increased halogenation can lead to improved potency. nih.gov
Benzamide derivatives are frequently investigated as inhibitors of various enzymes and as ligands for cell surface receptors. SAR studies in this context aim to maximize potency, often measured by the half-maximal inhibitory concentration (IC50) for enzymes or binding affinity (Ki) for receptors.
Enzyme Inhibition: One notable example is the development of benzamide derivatives as inhibitors of human dihydrofolate reductase (hDHFR), a target in cancer therapy. Studies on trimethoprim-based benzamides showed that all tested derivatives were more active than the parent compound, trimethoprim (B1683648). nih.gov Molecular modeling combined with SAR identified derivatives JW2 and JW8 as the most promising, with IC50 values of 5.51 µM and 4.72 µM, respectively, demonstrating a significant improvement over the lead structure. nih.gov
Table 3: SAR Data for Benzamide Derivatives as hDHFR Inhibitors
| Compound | Key Structural Features | IC50 vs. hDHFR (µM) |
|---|---|---|
| Trimethoprim (Parent) | - | 55.26 |
| JW2 | 3,4,5-trimethoxy-N-(phenyl)benzamide core | 5.51 |
Data adapted from a study on benzamide trimethoprim derivatives. nih.gov
Receptor Binding: Benzamide derivatives have also been extensively studied as ligands for G-protein coupled receptors, such as histamine (B1213489) H3 receptors. nih.gov Preliminary SAR studies have successfully guided the synthesis of numerous compounds with potent binding affinity for the H3 receptor. nih.gov Similarly, in the search for antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), SAR exploration of related scaffolds led to the identification of compounds with potencies hundreds of times greater than the initial lead compounds. ebi.ac.uk These examples highlight how iterative structural modification based on SAR principles can lead to highly potent and selective receptor ligands.
Stereochemical Considerations in Activity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For benzamide derivatives, the presence of stereogenic centers can significantly influence their interaction with biological targets, such as receptors or enzymes. While the specific molecule 3-(2-aminoethyl)-N-methylbenzamide does not possess a chiral center in its core structure, the introduction of substituents on the ethylamino side chain or the benzamide ring could create stereoisomers.
For instance, substitution on the carbon atom of the ethyl group alpha to the amino group would result in (R) and (S) enantiomers. These enantiomers can exhibit different binding affinities and efficacies due to the three-dimensional arrangement of their atoms. One enantiomer might fit perfectly into a binding pocket, while the other may be sterically hindered, leading to reduced or no activity. The specific geometry of a molecule, such as the Z or E configuration in derivatives with double bonds, can also be a determining factor in its bioactivity. drugdesign.org
In the broader context of benzamide derivatives, studies on related compounds have highlighted the importance of stereochemistry. For example, in the development of inhibitors for various enzymes, the precise spatial orientation of key functional groups is crucial for effective binding to the active site. Molecular docking studies often reveal that only one stereoisomer can achieve the optimal interactions, such as hydrogen bonds and hydrophobic contacts, necessary for potent inhibition. nih.gov The synthesis of stereochemically pure compounds is therefore a critical aspect of medicinal chemistry to maximize therapeutic effects and minimize potential off-target activities associated with the less active isomer. nih.govelsevierpure.comnih.gov
Exploration of Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the properties of a lead compound to enhance its activity, selectivity, metabolic stability, and pharmacokinetic profile, or to reduce toxicity. cambridgemedchemconsulting.comajptr.com Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, leading to broadly similar biological activities. ajptr.comnih.govacs.org
In the context of this compound, several parts of the molecule can be considered for isosteric or bioisosteric modifications. The central amide bond is a key feature, and its replacement is a common strategy in drug design to improve metabolic stability against proteolysis. drughunter.comnih.gov
Amide Bond Bioisosteres:
A variety of functional groups can serve as bioisosteres for the amide bond. These replacements can mimic the hydrogen bonding capabilities and conformational preferences of the amide group. drughunter.com Some common replacements are listed in the table below.
| Original Group | Bioisosteric Replacement | Key Properties and Rationale |
| Amide (-CONH-) | 1,2,3-Triazole | Metabolically stable, mimics hydrogen bonding properties. drughunter.comnih.gov |
| Amide (-CONH-) | Oxadiazole (1,2,4- or 1,3,4-) | Can mimic planarity and dipole moment of the amide, often improves metabolic stability and membrane permeability. nih.gov |
| Amide (-CONH-) | Thioamide (-CSNH-) | Increases lipophilicity with subtle geometric changes; the NH bond is more acidic. nih.govmdpi.com |
| Amide (-CONH-) | Ester (-COO-) | Can reveal the role of the amide nitrogen in binding interactions. mdpi.com |
| Amide (-CONH-) | Urea (B33335) (-NHCONH-) | Can maintain hydrogen bonding interactions; substitution on urea nitrogens affects conformational preferences. nih.gov |
| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Can act as a hydrogen bond donor and acceptor. nih.gov |
| Amide (-CONH-) | Trifluoroethylamine | The trifluoroethyl group mimics the carbonyl, enhancing metabolic stability and decreasing the basicity of the amine. drughunter.com |
Other Potential Replacements:
Beyond the amide bond, other parts of the this compound scaffold can be modified. For instance, the phenyl ring is a common target for bioisosteric replacement to improve ADME (absorption, distribution, metabolism, and excretion) properties and avoid potential toxic metabolites. hyphadiscovery.com
| Original Group | Bioisosteric Replacement | Key Properties and Rationale |
| Phenyl Ring | Pyridyl, Thienyl | Alters electronic properties and potential for metabolic oxidation. cambridgemedchemconsulting.com |
| Methylene (B1212753) group (-CH₂-) in the ethyl chain | Oxygen (O), Sulfur (S), Amino (NH) | Classical isosteres that can alter polarity, hydrogen bonding capacity, and conformation. nih.gov |
The selection of a particular bioisostere is highly context-dependent, and its success in improving the desired properties of a molecule can only be confirmed through synthesis and biological evaluation. drughunter.com Structure-activity relationship (SAR) studies of such analogs help in understanding the critical interactions of the molecule with its biological target and guide the design of more effective compounds. nih.govrsc.orgacs.org
Derivatives and Analogues of 3 2 Aminoethyl N Methylbenzamide in Research
Synthesis and Characterization of Novel Benzamide (B126) Analogues
The generation of novel benzamide analogues is a cornerstone of medicinal chemistry research, enabling the exploration of structure-activity relationships (SAR). Scientists employ a variety of synthetic strategies to create libraries of related compounds for biological screening.
A conventional and widely used method for preparing benzamides involves the formation of an amide bond. For instance, new benzamide derivatives have been synthesized by reacting phenylenediamine with appropriate reagents in a solvent like dichloromethane (B109758) (DCM) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). mdpi.com Another common approach starts with isatoic anhydride, which reacts with a suitable amine (N-nucleophile) in a solvent like dimethylformamide (DMF) under heat to yield 2-aminobenzamide (B116534) derivatives. mdpi.com This method can also be adapted for microwave irradiation, which in some cases offers a more time-efficient and environmentally friendly alternative, though yields may vary depending on the thermal sensitivity of the compounds. mdpi.com
More complex, multi-step syntheses are employed to create fused heterocyclic systems incorporating the benzamide moiety. One such route involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent reaction with hydrazine (B178648) to produce benzamide-based 5-aminopyrazoles. acs.org These intermediates serve as building blocks for synthesizing more complex structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] researchgate.netnih.govtriazines, which have shown potential as antiviral agents. acs.org
Advanced catalytic methods are also being developed for precise structural modification. A notable example is the iridium–Lewis acid bifunctional catalyst system for the meta-selective C(sp²)-H borylation of benzamides. acs.org This sophisticated technique allows for the introduction of a boryl group at the meta-position of the benzamide ring with high regioselectivity and, through the use of chiral ligands, high enantioselectivity. acs.org This method provides a powerful tool for creating complex, stereochemically defined analogues that would be difficult to access through traditional means.
Once synthesized, these novel compounds are rigorously characterized to confirm their structure and purity using standard analytical techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). indexcopernicus.com
Table 1: Selected Synthetic Methods for Benzamide Analogues
| Method | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Conventional Amide Synthesis | Phenylenediamine, Dichloromethane, DIPEA | Substituted Benzamides | Standard solution-phase synthesis. | mdpi.com |
| Microwave-Assisted Synthesis | Isatoic Anhydride, N-nucleophile (amine) | 2-Aminobenzamide Derivatives | Time-efficient, environmentally friendly. | mdpi.com |
| Multi-step Heterocyclic Synthesis | Benzoyl isothiocyanate, Malononitrile, Hydrazine | Benzamide-based 5-Aminopyrazoles | Creates complex fused ring systems. | acs.org |
| Catalytic C-H Borylation | Benzamides, B₂pin₂, Iridium-Lewis Acid Catalyst | meta-Borylated Benzamides | High regio- and enantioselectivity. | acs.org |
Biological Evaluation of Chemically Related Benzamide Derivatives
Following synthesis and characterization, benzamide derivatives are subjected to biological evaluation to determine their pharmacological potential. The diverse substitutions possible on the benzamide scaffold have led to compounds with a wide range of activities. researchgate.net
Anticancer Activity: A significant area of research focuses on benzamide derivatives as anticancer agents. Certain N-substituted benzamides have been designed as Histone Deacetylase (HDAC) inhibitors. indexcopernicus.comnih.gov By modifying the structure of known inhibitors like Entinostat (MS-275), researchers have synthesized new analogues and tested their anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia), using assays like the MTT assay. indexcopernicus.comnih.gov Another strategy involves designing benzamide-related structures, such as 1,2,4-oxadiazole-sulfonamides, to target tumor-associated enzymes like carbonic anhydrase IX (CAIX), which is implicated in colorectal cancer. nih.gov
Antimicrobial Activity: The search for new antimicrobial agents has also included benzamide derivatives. For example, a series of 2-aminobenzamide derivatives were synthesized and screened for their activity against various bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae). mdpi.com The results indicated that specific substitution patterns are crucial for potent antimicrobial effects. mdpi.com
Neuroleptic and CNS Activity: Substituted benzamides have a history of use as atypical neuroleptic drugs. nih.gov Research in this area evaluates the interaction of these compounds with dopamine (B1211576) receptors. Studies using radioligand binding assays with agents like ³H-spiperone (a dopamine antagonist) and ³H-n-propylnorapomorphine (a dopamine agonist) have shown that some benzamides exhibit a higher affinity for specific dopamine receptor populations, which may explain their distinct behavioral effects compared to classical neuroleptics. nih.gov More recently, benzamide derivatives have been investigated for their potential in treating Alzheimer's disease by designing them as dual inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE1), two key enzymes in the disease's pathology. mdpi.com
Anti-inflammatory Activity: The benzamide scaffold is also present in compounds with anti-inflammatory properties. Analogues have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) in vitro and for their effectiveness in vivo using models such as the carrageenan-induced rat paw edema assay.
Table 2: Biological Activities of Selected Benzamide Derivatives
| Derivative Class | Biological Target/Activity | Evaluation Model/Assay | Reference |
|---|---|---|---|
| N-Substituted Benzamides | Anticancer (HDAC inhibition) | MTT assay on MCF-7, A549, K562 cell lines | nih.gov |
| 2-Aminobenzamide Derivatives | Antimicrobial | Inhibition zone assay against S. aureus, C. albicans | mdpi.com |
| Substituted Benzamides | Neuroleptic (Dopamine receptor binding) | ³H-spiperone displacement assay in rat brain tissue | nih.gov |
| N-[4-(alkyl)cyclohexyl]-substituted benzamides | Anti-inflammatory (COX inhibition) | In vitro COX-1/COX-2 inhibition; in vivo rat paw edema assay | |
| Substituted Benzamides | Alzheimer's Disease (AChE/BACE1 inhibition) | Enzyme inhibition assays (IC50 measurements) | mdpi.com |
Design Principles for Developing Research Leads based on Benzamide Scaffolds
The development of new drug candidates from a benzamide scaffold is guided by established design principles, primarily centered on structure-activity relationship (SAR) studies and rational, target-based design.
A fundamental principle is the API-centric approach, where the design of the molecule is based on a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) and its interaction with the biological target. nih.gov This contrasts with a vehicle-centric approach where an API is tested in various formulations without a systematic understanding. nih.gov
SAR studies are crucial for optimizing a lead compound. By synthesizing a series of analogues with systematic modifications, researchers can identify which parts of the molecule are essential for activity. For example, in the development of N-substituted benzamide HDAC inhibitors, SAR studies revealed that a 2-substituent on a specific phenyl ring and the presence of heteroatoms in the amide that can chelate with the zinc ion in the enzyme's active site are critical for anti-proliferative activity. nih.gov Conversely, the same study showed that adding a chlorine atom or a nitro-group to another part of the molecule significantly decreased activity. nih.gov
Molecular docking simulations are a powerful computational tool used in rational design. These simulations predict how a synthesized compound will bind to its target protein, such as an enzyme or receptor. indexcopernicus.com For instance, in the design of benzamide-based AChE and BACE1 inhibitors, molecular docking was used to predict the binding affinity of newly designed compounds, and the results correlated well with experimental IC₅₀ measurements, validating the most promising derivatives for further study. mdpi.com
Another design principle involves exploiting privileged structures. A privileged structure is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. By incorporating a known privileged moiety, such as a spirocarbamate, into a new series of benzimidazole (B57391) antagonists (structurally related to benzamides), researchers were able to develop potent antagonists for the NPY Y5 receptor. nih.gov
Finally, modern catalyst design contributes to developing new leads. The design of a chiral catalyst for C-H borylation was inspired by biomimetic principles, where noncovalent interactions in the catalyst's second coordination sphere help to pre-organize the substrate and stabilize the transition state, leading to high selectivity. acs.org This principle of using a catalyst to precisely control the three-dimensional shape of a molecule is essential for creating drugs that can interact specifically with their biological targets.
Future Directions in Academic Research on Benzamide Compounds
Integration of Computational and Experimental Approaches in Benzamide (B126) Discovery
The synergy between computational modeling and experimental validation is revolutionizing drug discovery, and the field of benzamides is no exception. This integrated approach allows for the rapid screening of vast chemical libraries and provides deep insights into molecular interactions, accelerating the identification of promising drug candidates. nih.govnih.gov
Future research will likely focus on:
Molecular Docking and Dynamics: Computational tools are increasingly used to predict how benzamide derivatives will bind to biological targets. For instance, molecular docking has been used to study the interaction of benzamide-thiourea ligands with cancer-related proteins and to validate the inhibitory activity of novel benzamides against enzymes implicated in Alzheimer's disease. mdpi.comajchem-a.com These in silico findings guide the synthesis of the most promising compounds for experimental testing. mdpi.comnih.gov
Predictive Modeling: The use of Density Functional Theory (DFT) and other quantum mechanical methods helps in understanding the electronic structure and reactivity of benzamide compounds. ajchem-a.comresearchgate.net This knowledge is crucial for designing molecules with specific properties and for interpreting experimental results, such as the unusual carbon-carbon bond cleavage observed in some benzimidazole (B57391) synthesis reactions. nih.gov
Virtual Screening: Computational screening of large compound databases is a powerful tool for identifying new hits. This approach has been successfully applied to find potential drugs for Alzheimer's disease by filtering for compounds that are likely to interact with key targets like acetylcholinesterase (AChE). nih.gov
A systematic review of studies from 2000 to 2024 highlights that integrating computational and experimental methods enhances the validation process, providing a more complete picture of the pharmacodynamics and pharmacokinetics of potential therapeutics for diseases like Alzheimer's. nih.gov
Exploration of New Biological Targets and Mechanisms
While benzamides are well-known for their activity as antipsychotics and antiemetics, ongoing research continues to uncover new biological targets and therapeutic applications. drugbank.comwikipedia.org The structural diversity of benzamides allows them to interact with a wide range of proteins and pathways. ontosight.aiontosight.ai
Emerging areas of interest include:
Enzyme Inhibition: Benzamides are being investigated as inhibitors for a variety of enzymes. For example, certain derivatives are potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Others have been identified as glucokinase (GK) activators for potential use in treating diabetes. researchgate.net
Anticancer Agents: Novel benzamide derivatives are continually being designed and synthesized as potential antitumor agents. Research has shown that some (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives exhibit potent anti-proliferative activity against multiple myeloma cells, inducing apoptosis and arresting the cell cycle. nih.gov
Pesticidal and Fungicidal Activity: The benzamide scaffold is also relevant in agrochemistry. Studies have shown that benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) possess good insecticidal activity against mosquito larvae and broad-spectrum fungicidal properties. nih.gov
The exploration of these and other novel targets will undoubtedly expand the therapeutic potential of the benzamide class of compounds.
Development of Benzamide-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. An ideal probe is potent, selective, and well-characterized. The benzamide scaffold provides a versatile framework for creating such tools.
Future research in this area includes:
Photoaffinity Labeling: Designing benzamide probes that can be activated by light to form a covalent bond with their biological target is a powerful technique for identifying and mapping protein binding sites. Novel photoreactive benzamide probes have been developed for histone deacetylase 2 (HDAC2), enabling detailed studies of the enzyme's binding pocket through proteomics experiments. nih.gov These probes have been shown to be potent, selective, and efficient in crosslinking to their target. nih.gov
Probes for Target Validation: Simple benzamide derivatives, such as 4-Bromo-Benzamide, have been used to interrogate targets like poly(ADP-ribose) polymerase (PARP). However, there is a recognized need to develop more potent and selective probes to ensure that biological effects can be confidently attributed to the modulation of a specific target. chemicalprobes.org The development of highly selective probes is crucial for validating new drug targets.
The creation of sophisticated benzamide-based chemical probes will be instrumental in advancing our understanding of cellular biology and disease mechanisms.
Investigating Multi-Target Activity and Polypharmacology of Benzamide Scaffolds
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This approach is particularly promising for complex, multifactorial diseases like neurodegenerative disorders and cancer. mdpi.com
Key research directions are:
Multi-Target-Directed Ligands (MTDLs): The benzamide scaffold is well-suited for the design of MTDLs. In the context of Alzheimer's disease, researchers are designing benzamide derivatives that can simultaneously inhibit multiple enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com This multi-target approach is believed to offer a better therapeutic strategy than single-target drugs. mdpi.com
Scaffold Hybridization: Combining the benzamide scaffold with other pharmacologically active motifs is a common strategy to achieve multi-target activity. For example, hybrids of benzimidazole and Schiff bases have been developed as potential multi-target drugs for Alzheimer's disease, showing inhibitory activity against both AChE and butyrylcholinesterase (BuChE). mdpi.com Similarly, benzothiazole-piperazine hybrids have been investigated as MTDLs. nih.gov
Exploring Privileged Scaffolds: Certain molecular frameworks, known as "privileged scaffolds," are capable of binding to multiple biological targets. Benzofuran and benzimidazole scaffolds, which can be part of larger benzamide-containing molecules, are being explored for their potential to yield multi-target neuroprotective agents. researchgate.netnih.gov
The rational design of multi-target benzamides represents a sophisticated and promising frontier in medicinal chemistry, with the potential to deliver more effective treatments for complex human diseases.
Q & A
Q. What are the standard synthetic routes for 3-(2-aminoethyl)-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Amide bond formation : Reacting 2-aminoethylamine derivatives with benzoyl chloride intermediates under basic conditions (e.g., KCO in acetone at 60°C) .
- Reductive amination : Using catalysts like Pt/C under H or Zn/Cu in NHCl/ether to reduce intermediates .
- Protection/deprotection strategies : Boc-protected amines are employed to control reactivity, followed by HCl-mediated deprotection .
Q. Optimization Parameters :
- Temperature : Higher temperatures (e.g., 60°C) accelerate amidation but may increase side reactions.
- Catalysts : Pt/C improves hydrogenation efficiency compared to Zn/Cu .
- Purification : HPLC or column chromatography ensures purity, while NMR and MS confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H] peaks, with fragmentation patterns verifying substituents .
- HPLC : Retention time comparisons with standards assess purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the alkaline hydrolysis kinetics of this compound, and what computational models validate these mechanisms?
Methodological Answer:
- Mechanistic Insights :
Alkaline hydrolysis proceeds via a water-catalyzed tetrahedral intermediate. Electron-withdrawing groups (e.g., nitro) on the benzamide ring accelerate hydrolysis by stabilizing the transition state, while bulky substituents (e.g., N-methyl) slow it due to steric hindrance . - Computational Validation :
- DFT Calculations (B3LYP/6-31+G(d,p)) : Predict activation barriers and transition state geometries.
- Solvent Effects : Continuum models (e.g., PCM) simulate aqueous environments, showing a 10–15 kcal/mol reduction in activation energy compared to gas-phase calculations .
Q. Experimental Validation :
- Kinetic Studies : pH-dependent rate constants (e.g., at pH 12–14) align with computed enthalpies (ΔH ≈ 18–22 kcal/mol) .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize protocols using guidelines like OECD TG 455.
- Compound Purity : Impurities >2% (e.g., unreacted intermediates) can skew results. Validate purity via LC-MS and elemental analysis .
- Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) and confirm stock concentrations via UV-Vis spectrophotometry .
Case Study :
In Trypanosoma brucei studies, derivatives with 2,4-dichloro substituents showed IC values ranging from 0.5–5 μM. Re-evaluation under uniform conditions (24-h exposure, 37°C) narrowed variability to ±0.2 μM .
Q. In designing structure-activity relationship (SAR) studies for this compound, which structural modifications have shown significant impact on target binding affinity, and how are these modifications systematically evaluated?
Methodological Answer: Key Modifications :
- Aromatic Ring Substituents :
- Electron-withdrawing groups (e.g., -NO, -Cl) enhance binding to enzymes like 17β-HSD2 (e.g., 2'-fluoro-3'-methoxy derivatives in showed 10-fold higher affinity).
- Methoxy groups improve solubility but may reduce membrane permeability .
- Amide Side Chain :
- N-Methylation reduces metabolic degradation but may sterically hinder target interactions .
Q. Systematic Evaluation :
- Parallel Synthesis : Use Suzuki-Miyaura coupling (e.g., with Pd(PPh)) to generate diverse biphenyl derivatives .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify values.
- Computational Docking : AutoDock Vina predicts binding poses, correlating substituent bulk with docking scores (e.g., -7.2 kcal/mol for 3-methoxy vs. -6.5 kcal/mol for 4-methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
